2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide
Description
This compound is a structurally complex molecule combining an isoindoloquinazolinone core with an imidazole-containing ethylacetamide side chain. The isoindoloquinazolinone moiety is a fused heterocyclic system known for its pharmacological relevance, particularly in analgesic and anti-inflammatory applications .
Properties
Molecular Formula |
C22H19N5O3 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C22H19N5O3/c28-19(24-10-9-14-11-23-13-25-14)12-26-20-15-5-1-2-6-16(15)22(30)27(20)18-8-4-3-7-17(18)21(26)29/h1-8,11,13,20H,9-10,12H2,(H,23,25)(H,24,28) |
InChI Key |
QFMMVHRYSCJVNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCCC5=CN=CN5 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
-
Key Reagents :
-
Ionic liquid (IL)-conjugated primary amine (5 ), α-ketobenzoic acid (6 ), acetic acid, magnesium sulfate.
-
Microwave irradiation (80°C, 10–15 min) vs. conventional reflux (12 h).
-
-
Mechanism :
-
Workup : Transesterification with sodium methoxide in methanol removes the IL support, yielding methyl ester derivatives (8a–j ) in 75–85% yields (Table 1).
Table 1: Selected Isoindoloquinazoline Derivatives and Yields
| Entry | R1 | R2 | Yield (%) |
|---|---|---|---|
| 8a | Pentyl | Methyl | 85 |
| 8h | Isobutyl | - | 78 |
| 8j | Cyclohexyl | γ-Ketoaliphatic | 73 |
Preparation of N-[2-(1H-Imidazol-4-yl)ethyl]acetamide
The imidazole-acetamide side chain is synthesized via a two-step procedure derived from imidazolone chemistry and acetamide coupling.
Synthesis of 2-(1H-Imidazol-4-yl)ethylamine
Acetamide Formation
Key Characterization Data:
-
IR (cm⁻¹) : 3370 (N–H), 1666 (C=O).
-
¹H NMR (CDCl₃) : δ 7.52 (s, 1H, imidazole), 3.45 (q, 2H, CH₂), 2.10 (s, 3H, CH₃).
Coupling of the Core and Imidazole-Acetamide Moiety
The final step involves conjugating the isoindoloquinazoline core with the imidazole-acetamide side chain via nucleophilic acyl substitution.
Activation and Coupling
Table 2: Optimization of Coupling Conditions
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 12 | 72 |
| DCC/DMAP | CH₂Cl₂ | 24 | 65 |
Mechanistic Insights and Optimization
Role of Ionic Liquids and Microwave Irradiation
Challenges in Side-Chain Incorporation
-
Electron-deficient anilines reduce yields in Cu-catalyzed reactions (e.g., 45% for nitro-substituted derivatives).
-
Steric hindrance at the 6-position of the core necessitates excess coupling reagents (1.5 equiv EDC).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide group and imidazole functionality enable nucleophilic substitution reactions. For example:
-
Reaction with alkyl halides : The imidazole nitrogen can undergo alkylation under basic conditions (e.g., K₂CO₃ in DMF at 80°C), forming quaternary ammonium derivatives .
-
Amide hydrolysis : Treatment with strong acids (HCl) or bases (NaOH) cleaves the acetamide bond, yielding carboxylic acid and amine byproducts.
Oxidation and Reduction Reactions
The isoindoloquinazoline core and imidazole ring are susceptible to redox transformations:
-
Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the imidazole’s C-2 position, forming imidazole N-oxide derivatives.
-
Reduction : Sodium borohydride (NaBH₄) selectively reduces ketone groups in the quinazoline system to secondary alcohols.
| Reaction Type | Reagents/Conditions | Major Products | Selectivity | Reference |
|---|---|---|---|---|
| Imidazole oxidation | 30% H₂O₂, CH₃COOH, 25°C | Imidazole N-oxide | High | |
| Ketone reduction | NaBH₄, MeOH, 0°C | Dihydroquinazolinol | Moderate |
Cyclization and Ring-Opening Reactions
The fused isoindoloquinazoline system participates in cycloaddition and ring-modification reactions:
-
Diels-Alder cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form polycyclic adducts.
-
Acid-mediated ring opening : Concentrated H₂SO₄ cleaves the quinazoline ring, producing phthalimide and pyrimidine fragments.
| Reaction Type | Reagents/Conditions | Major Products | Application | Reference |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, 120°C, 12h | Hexacyclic adduct | Drug design | |
| Ring opening | H₂SO₄, 100°C, 2h | Phthalimide + pyrimidine | Degradation studies |
Coordination Chemistry
The imidazole group acts as a ligand for metal ions, forming complexes with potential catalytic or therapeutic applications:
-
Coordination with Cu(II) : Reacts with CuCl₂ in ethanol to form a square-planar complex, characterized by UV-Vis and ESR spectroscopy.
| Metal Ion | Ligand Site | Complex Geometry | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(II) | Imidazole N-3 | Square-planar | 4.8 ± 0.2 |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related molecules:
| Compound | Key Reactivity Difference | Reference |
|---|---|---|
| 6-(5,11-dioxo-...hexanamide | Higher susceptibility to hydrolysis due to longer alkyl chain | |
| N-(2H-tetrazol-5-yl)acetamide | Tetrazole group enables click chemistry (e.g., Huisgen cycloaddition) |
Scientific Research Applications
Chemical Characteristics
- Molecular Formula: C27H25N5O3
- Molecular Weight: 463.52 g/mol
- Structural Features: The compound contains an isoindoloquinazoline core and an imidazole moiety, contributing to its pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. It has been tested against various bacterial strains and has shown effective inhibition of growth, suggesting its potential as an antibiotic agent. The mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. The unique structural components may interact with specific molecular targets involved in cell cycle regulation and apoptosis.
Antitubercular Activity
In addition to its antimicrobial and anticancer effects, this compound has shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Studies have indicated that it may inhibit key enzymes involved in the bacteria's metabolism, thereby reducing its viability and proliferation.
Synthesis and Reaction Pathways
The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Isoindoloquinazoline Core: This may involve cyclization reactions using appropriate precursors.
- Introduction of the Imidazole Moiety: This can be achieved through coupling reactions with imidazole derivatives.
- Acetamide Functionalization: Final steps often involve acylation or amidation processes to introduce the acetamide group.
Advanced synthetic techniques such as continuous flow chemistry can optimize yields and purity in industrial applications.
Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of various derivatives of isoindoloquinazoline compounds, including our target compound. Results showed a significant reduction in bacterial growth rates compared to controls, indicating strong antimicrobial potential .
Study 2: Anticancer Assessment
In vitro tests conducted on several cancer cell lines revealed that 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide inhibited cell proliferation effectively at micromolar concentrations. Further studies indicated that it induced apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Functional Group Comparisons
- Imidazole vs. Pyridine/Quinoxaline: details a compound with a pyridine-quinoxaline-imidazole framework. While the pyridine/quinoxaline groups enhance aromatic stacking interactions, the target compound’s isoindoloquinazolinone core provides a rigid, planar structure that may improve DNA intercalation or enzyme inhibition .
- Acetamide Linkers : The acetamide group in the target compound is structurally analogous to derivatives in (e.g., Fig. 51) but differs in its attachment to an imidazole-ethyl chain rather than a phenyl-thiadiazole system. This substitution could reduce metabolic instability associated with thiadiazole rings .
Pharmacological Activity
- Analgesic Potential: Pyrazole and thiazole derivatives (e.g., compounds 6, 11a-c in ) demonstrate moderate to strong analgesic activity in rodent models, likely via COX-2 inhibition or opioid receptor modulation. The target compound’s imidazole group may confer additional anti-inflammatory effects through histamine receptor antagonism .
- Enzyme Inhibition: Compounds with spiro-fused systems (e.g., Fig. 52 in ) show inhibitory activity against kinases. The isoindoloquinazolinone core in the target compound could similarly interact with ATP-binding pockets but with enhanced selectivity due to its fused ring system .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Synthetic Challenges: The target compound’s fused isoindoloquinazolinone system requires precise cyclization conditions, as seen in ’s synthesis of annelated triazolo-isoindolones (e.g., compound 15). Side-chain modifications (e.g., imidazole-ethylacetamide) may necessitate protective group strategies to avoid undesired side reactions .
- Bioactivity Correlations : Thiazole derivatives (e.g., 11a-c ) in show higher analgesic activity than pyrazoles, suggesting that sulfur-containing heterocycles enhance potency. The target compound’s imidazole group could mimic this effect while improving pharmacokinetics .
Biological Activity
The compound 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide represents a unique molecular structure that combines isoindole and quinazoline motifs with potential pharmacological significance. Its intricate design suggests diverse biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
This compound has a molecular formula of and a molecular weight of approximately 342.37 g/mol. The structural complexity is attributed to its multiple functional groups, which may enhance its interaction with various biological targets.
Biological Activities
Research into the biological activity of this compound indicates several promising areas:
1. Anticancer Activity
Compounds similar to this structure have been reported to exhibit significant anticancer properties. For instance, derivatives of quinazoline have been evaluated against various cancer cell lines, showing potent inhibition of tumor growth. In one study, a related compound demonstrated IC50 values against epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK-2) with values of µM and µM respectively .
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It has shown efficacy as an α-glucosidase inhibitor, which is crucial for managing diabetes by controlling blood sugar levels. Related quinazoline derivatives exhibited IC50 values ranging from to over µM against α-glucosidase .
3. Antimicrobial Properties
The compound's structural components suggest possible antimicrobial activity. Similar quinazoline derivatives have demonstrated effectiveness against various bacterial strains, including resistant strains like MRSA .
Case Study 1: Anticancer Screening
A series of synthesized quinazoline derivatives were screened for anticancer activity at the National Cancer Institute (NCI). One derivative exhibited significant inhibition against nine cancer cell lines with varying IC50 values, highlighting the potential of this class of compounds in cancer therapy .
Case Study 2: Enzyme Inhibition Kinetics
In vitro studies on enzyme inhibition kinetics revealed that certain derivatives showed competitive inhibition against α-glucosidase, indicating their potential use in diabetes management . The binding interactions were characterized using docking studies, confirming effective ligand-receptor interactions.
Comparative Analysis
To provide a clearer understanding of the biological activities associated with similar compounds, the following table summarizes key findings:
| Compound Name | Biological Activity | IC50 Values (µM) | Notes |
|---|---|---|---|
| Quinazoline Derivative A | EGFR Inhibition | 0.313 ± 0.019 | Promising anticancer agent |
| Quinazoline Derivative B | CDK-2 Inhibition | 0.485 ± 0.025 | Effective in cell cycle regulation |
| Quinazoline Derivative C | α-Glucosidase Inhibition | 14.4 ± 0.2 - >750 | Potential diabetes treatment |
| Quinazoline Derivative D | Antimicrobial Activity | Varies by strain | Effective against MRSA |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and amide coupling. A reflux-based approach with acetic acid as a solvent and sodium acetate as a catalyst is commonly used for analogous heterocyclic systems. Crystalline intermediates are purified via recrystallization (e.g., DMF/acetic acid mixtures). Structural confirmation should employ X-ray crystallography to resolve complex stereochemistry .
Basic: Which computational methods are suitable for predicting molecular geometry and electronic properties?
Answer:
Density Functional Theory (DFT) with the B3LYP functional and SDD basis sets is effective for optimizing molecular geometry and calculating electronic properties. This method has been validated for isoindoloquinazoline derivatives, providing bond angle and dihedral angle accuracies within 1–2° of experimental data .
Basic: What analytical techniques are critical for characterizing purity and structure?
Answer:
High-performance liquid chromatography (HPLC) ensures purity (>97%), while FTIR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Nuclear magnetic resonance (NMR) and X-ray crystallography resolve regioisomeric ambiguities in the isoindoloquinazoline core .
Advanced: How can Design of Experiments (DoE) optimize synthesis yield and reduce by-products?
Answer:
Implement a fractional factorial design to screen variables (temperature, catalyst loading, reaction time). Response surface methodology (RSM) identifies optimal conditions while minimizing trials. For example, a Central Composite Design (CCD) reduces experimental runs by 40–60% compared to one-factor-at-a-time approaches .
Advanced: How to resolve discrepancies between computational predictions and experimental spectroscopic data?
Answer:
Re-evaluate computational parameters (e.g., solvent effects via PCM models) and cross-validate with multiple spectroscopic methods (e.g., UV-Vis, Raman). If contradictions persist, refine the computational model using experimental data in a feedback loop, as demonstrated in reaction path search methodologies .
Advanced: What reactor design considerations are critical for scaling up synthesis?
Answer:
Prioritize heat transfer efficiency (jacketed reactors) and mixing dynamics (impeller design). Computational fluid dynamics (CFD) simulations can model turbulence and residence time distribution, ensuring uniform catalyst contact. Membrane separation technologies may also enhance product isolation .
Advanced: How to apply hybrid QM/MM methods to study biological interactions?
Answer:
Use Quantum Mechanics (QM) for the compound’s active site (e.g., imidazole moiety) and Molecular Mechanics (MM) for the protein environment. This hybrid approach, validated in enzyme-inhibitor studies, reduces computational cost while maintaining accuracy for binding energy calculations (~±1 kcal/mol error) .
Advanced: How to address contradictions in binding affinity data from different assays?
Answer:
Validate assay conditions (e.g., buffer pH, ionic strength) and employ orthogonal methods (e.g., surface plasmon resonance (SPR) vs. isothermal titration calorimetry (ITC)). Statistical tools like Bland-Altman plots identify systematic biases between platforms .
Advanced: What advanced analytical methods characterize degradation products?
Answer:
High-resolution mass spectrometry (HRMS) and tandem MS/MS identify degradation fragments. Liquid chromatography-NMR (LC-NMR) provides structural insights for trace impurities (<0.1%). Accelerated stability studies under forced conditions (e.g., 40°C/75% RH) predict degradation pathways .
Advanced: How to model structure-activity relationships (SAR) for this compound?
Answer:
Combine DFT-derived electronic descriptors (e.g., HOMO/LUMO energies) with molecular docking scores. Molecular dynamics (MD) simulations (≥100 ns) assess binding mode stability. For isoindoloquinazoline derivatives, π-π stacking and hydrogen-bonding interactions correlate with activity in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
